molecular formula C8H11ClN2O3 B6207866 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride CAS No. 2694728-53-3

2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride

Cat. No.: B6207866
CAS No.: 2694728-53-3
M. Wt: 218.6
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Description

2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride is a compound that features both an oxazole and an azetidine ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Properties

CAS No.

2694728-53-3

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride typically involves the formation of the oxazole and azetidine rings followed by their coupling. One common method includes the use of aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis techniques, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: Both the oxazole and azetidine rings can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring might yield oxazole N-oxides, while reduction of the azetidine ring could produce azetidine derivatives with different functional groups.

Scientific Research Applications

2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The oxazole and azetidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and azetidine derivatives, such as:

Uniqueness

What sets 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride apart is its combination of both oxazole and azetidine rings, providing a unique structural framework that can interact with multiple biological targets. This dual functionality enhances its potential in drug development and other scientific applications.

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